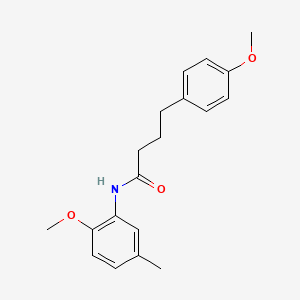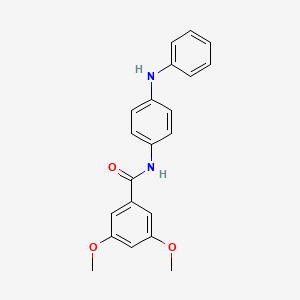![molecular formula C18H21N3O2 B5883326 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol](/img/structure/B5883326.png)
4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol, also known as PIPER, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. PIPER has been shown to have a broad range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol is not fully understood, but it has been shown to modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. It has also been shown to inhibit the expression of COX-2, an enzyme that is involved in the production of inflammatory mediators. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a broad range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators and modulating the immune response. This compound has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by modulating the expression of various neurotrophic factors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol in lab experiments is its broad range of biological activities. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, which makes it a potential therapeutic agent for various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol. One of the future directions is to study the potential therapeutic applications of this compound in various diseases, such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and cancer. Another future direction is to study the mechanism of action of this compound in more detail to better understand its biological activities. Additionally, future studies could focus on improving the solubility of this compound to make it more suitable for in vivo studies.
Méthodes De Synthèse
The synthesis of 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol involves the reaction of 4-nitrobenzaldehyde with benzylamine in the presence of sodium borohydride to form 4-(benzylamino)benzaldehyde. This intermediate is then reacted with 1,3-dihydroxybenzene in the presence of sodium cyanoborohydride to form this compound. The yield of this synthesis method is around 60%.
Applications De Recherche Scientifique
4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been studied as a potential therapeutic agent for Alzheimer's disease, Parkinson's disease, multiple sclerosis, and cancer.
Propriétés
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)iminomethyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-17-7-6-16(18(23)12-17)13-19-21-10-8-20(9-11-21)14-15-4-2-1-3-5-15/h1-7,12-13,22-23H,8-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLCFUANDRZZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5883255.png)

![ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5883261.png)



![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5883286.png)
![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5883289.png)
![2-{[(5-bromo-2-pyridinyl)amino]methyl}-5-methoxyphenol](/img/structure/B5883297.png)
![5-[3-(3,4-dimethoxyphenyl)acryloyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5883305.png)
![N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5883308.png)
![1-[(benzylsulfonyl)acetyl]indoline](/img/structure/B5883318.png)

